molecular formula C18H14FN3O2S B12134266 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole

3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole

Cat. No.: B12134266
M. Wt: 355.4 g/mol
InChI Key: LIHTWOZNOMNQBK-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with fluorophenyl, furyl, and furylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole
  • (2-Fluorophenyl)(3-(methylthio)phenyl)methanol
  • (5E)-3-(2-Furylmethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and furyl groups enhances its potential interactions with biological targets and its stability under various conditions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C18H14FN3O2S/c19-14-5-1-4-13(10-14)12-25-18-21-20-17(16-7-3-9-24-16)22(18)11-15-6-2-8-23-15/h1-10H,11-12H2

InChI Key

LIHTWOZNOMNQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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